molecular formula C16H12O4 B191846 3-Hydroxy-2'-methoxyflavone CAS No. 29219-03-2

3-Hydroxy-2'-methoxyflavone

Cat. No. B191846
CAS RN: 29219-03-2
M. Wt: 268.26 g/mol
InChI Key: NOPCFBOJEWSFKO-UHFFFAOYSA-N
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Description

3-Hydroxy-2’-methoxyflavone is a chemical compound with the molecular formula C16H12O4 . It is a derivative of 3-hydroxyflavone, which is the backbone of all flavonols, a type of flavonoid . This compound is synthetic and not found naturally in plants .


Synthesis Analysis

The synthesis of 3-hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, involves a reaction with 3-hydroxyflavone or 3-hydroxybenzoflavone in acetone, with the addition of K2CO3 and methyl iodide . The mixture is then refluxed for 24 hours .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2’-methoxyflavone has been studied and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .


Chemical Reactions Analysis

3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, are known for their excited-state intramolecular proton transfer (ESIPT) effects . The ESIPT process can be influenced by the hydrophobic microenvironment, solvents, the presence of metal ions, and proteins with α-helix structures .


Physical And Chemical Properties Analysis

3-Hydroxy-2’-methoxyflavone has a molecular weight of 268.264 Da . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

  • Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, structurally similar to 3-Hydroxy-2'-methoxyflavone, demonstrate potent antiviral activities against picornaviruses, including poliomyelitis and rhinoviruses. Key structural features such as hydroxyl and methoxyl groups contribute to their high activity against these viruses (De Meyer et al., 1991).

  • Natural Occurrence and Synthesis : 3-Hydroxy-4′-methoxyflavone, a variant of 3-Hydroxy-2'-methoxyflavone, has been identified in the flowers of Millettia zechiana, indicating its natural occurrence and providing insights into its synthesis (Parvez & Ogbeide, 1990).

  • Antifungal Properties : New 3-hydroxy-2-methoxyflavanones, derived from 3-Hydroxy-2'-methoxyflavone, show promising antifungal activities against common soil and seed fungi, potentially pathogenic to humans. These compounds, especially the cis-3-acetoxy-2,6-dimethoxyflavanone, exhibit potent inhibitory effects on fungal growth (Bernini et al., 2008).

  • Photophysical Properties : Studies on flavonoids, including 3-methoxyflavone, reveal distinct photophysical behaviors, with 3-methoxy derivatives showing reduced triplet formation and identified as 1,4-biradicals. These findings have implications for the utilization of such compounds in photophysical applications (Christoff et al., 1996).

  • Conformational Analysis for Biological Activity : The geometry and molecular structure of 3-methoxyflavone have been studied to evaluate the relationship between its biological activity and structure. This research provides insights into how the molecular conformation of such flavonoids affects their biological functions (Cornard et al., 1995).

  • Vibrational Study for Structural Insights : The molecular structures of 3-hydroxyflavone and 3-methoxyflavone have been investigated, offering insights into their conformational changes in different physical states, which is crucial for understanding their functional properties (Cornard et al., 1995).

  • NMR Data for Biological Effects : The methylation of flavones, including 3-Hydroxy-2'-methoxyflavone, enhances their metabolic stability and membrane permeability, improving oral bioavailability. These effects have implications in their role in human health and disease (Lee et al., 2008).

  • Photooxygenation Mechanism : The study of 3-hydroxyflavones, including variants like 3-Hydroxy-2'-methoxyflavone, provides a detailed mechanism of photooxygenation reactions, which is vital for their application in laser technology and understanding proton-transfer reactions (Studer et al., 1989).

Mechanism of Action

Target of Action

3-Hydroxy-2’-methoxyflavone, a derivative of 3-hydroxyflavone (also known as flavonols), is a class of excited-state intramolecular proton transfer (ESIPT) molecules . The primary targets of this compound are biological macromolecules that offer a cellular hydrophobic microenvironment . This environment plays a significant role in promoting the process and effects of ESIPT .

Mode of Action

The interaction of 3-Hydroxy-2’-methoxyflavone with its targets involves the process of ESIPT . This process can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The hydrophobic microenvironment promotes the ESIPT effects, resulting in dual emission .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxy-2’-methoxyflavone are related to the ESIPT process . The compound’s interaction with its targets can enhance or control the fluorescence emission of 3HF effectively . This makes 3HF a promising scaffold for the development of fluorescent imaging in cells .

Pharmacokinetics

It is known that the compound’s lipophilicity, due to its methoxy groups, may affect its biological activities .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2’-methoxyflavone’s action are primarily related to its ESIPT effects . These effects result in dual emission, making 3HF a promising scaffold for the development of fluorescent imaging in cells .

Action Environment

The action of 3-Hydroxy-2’-methoxyflavone is influenced by the hydrophobic microenvironment within cells . This environment can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT .

Future Directions

3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, have received much attention recently due to their potential applications in fluorescent imaging in cells . Their ESIPT effects can be regulated to enhance or control their fluorescence emission, making them promising candidates for the development of novel fluorescent sensors .

properties

IUPAC Name

3-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPCFBOJEWSFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342115
Record name 3-HYDROXY-2'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2'-methoxyflavone

CAS RN

29219-03-2
Record name 3-HYDROXY-2'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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